

Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridine-2-boronic acid

Cat. No.: B151737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, it is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the 5-(trifluoromethyl)pyridinyl moiety into complex molecules. The trifluoromethyl group (-CF₃) is a crucial substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of pharmacologically active compounds. This guide provides a detailed overview of the core physicochemical properties of **5-(Trifluoromethyl)pyridine-2-boronic acid**, outlines experimental protocols for their determination, and presents a typical reaction workflow.

Physicochemical Properties

The properties of **5-(Trifluoromethyl)pyridine-2-boronic acid** are summarized below. It is important to note that while core identification data is well-established, specific experimental values for properties such as melting point, pKa, and solubility are not consistently reported in publicly available literature.

Quantitative Data Summary

Property	Value	Source(s)
IUPAC Name	[5-(Trifluoromethyl)pyridin-2-yl]boronic acid	[1]
CAS Number	1162257-58-0	[2] [3]
Molecular Formula	C ₆ H ₅ BF ₃ NO ₂	[1]
Molecular Weight	190.92 g/mol	[4]
Monoisotopic Mass	191.03654 Da	[1]
Melting Point	Data not available. For comparison, the related isomer, 5-(Trifluoromethyl)pyridine-3-boronic acid, has a melting point of 260-262.6 °C. [5]	N/A
pKa	Data not available. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). [6]	N/A
Solubility	No quantitative data available. Generally soluble in polar organic solvents like methanol and DMSO. Low solubility is expected in water and non-polar solvents like hexanes.	N/A

Qualitative Properties

- Appearance: Typically a white to off-white solid or crystalline powder.

- Stability: Like many boronic acids, this compound can be sensitive to heat and oxidation. It may undergo dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry, and well-ventilated place.[7]
- Reactivity: The boronic acid moiety is a versatile functional group primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the transmetalation step in the catalytic cycle.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for a representative synthetic application are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Methodology:

- Sample Preparation: Ensure the **5-(trifluoromethyl)pyridine-2-boronic acid** sample is completely dry and finely powdered.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.
- Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute), starting from a temperature approximately 15-20 °C below the estimated melting point.

- Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).

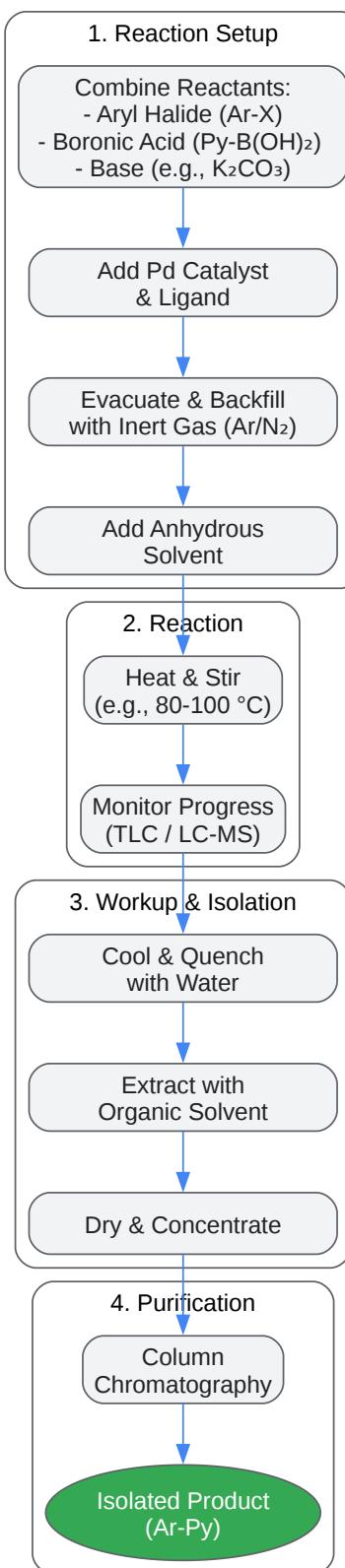
pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

Methodology:

- Solution Preparation: Accurately weigh a sample of **5-(trifluoromethyl)pyridine-2-boronic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low. The solution should be of a known concentration (e.g., 0.01 M).
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer and add a stir bar.
- Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered from a calibrated burette.
- Titration Procedure: Begin stirring the boronic acid solution and record the initial pH. Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More accurate values can be obtained by analyzing the data using first or second derivative plots.

Suzuki-Miyaura Cross-Coupling Reaction


This protocol provides a general procedure for the coupling of **5-(trifluoromethyl)pyridine-2-boronic acid** with an aryl bromide.

Methodology:

- **Reaction Setup:** To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), **5-(trifluoromethyl)pyridine-2-boronic acid** (1.2 - 1.5 eq.), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq.) or cesium carbonate (Cs_2CO_3 , 2.0 eq.).
- **Catalyst and Ligand:** Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 2-5 mol%), to the vessel.
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add an appropriate anhydrous solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
- **Reaction:** Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction, a primary application of **5-(trifluoromethyl)pyridine-2-boronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-(trifluoromethyl)pyridine-2-boronic acid (C₆H₅BF₃NO₂) [pubchemlite.lcsb.uni.lu]
- 2. aboundchem.com [aboundchem.com]
- 3. chemscene.com [chemscene.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 947533-51-9 Cas No. | 5-(Trifluoromethyl)pyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]
- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Trifluoromethyl)pyridine-5-boronic Acid | 868662-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151737#5-trifluoromethyl-pyridine-2-boronic-acid-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com